4-Bromo-1,1-dimethylcyclohexane
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Overview
Description
4-Bromo-1,1-dimethylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.112. The purity is usually 95%.
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Scientific Research Applications
Bromo-derivatives Synthesis
4-Bromo-1,1-dimethylcyclohexane and its derivatives play a crucial role in the synthesis of complex molecules. Theobald (1982) discussed the structures, stereochemistry, and dehydrobromination of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate, highlighting the potential of these derivatives in producing phenol through demethoxycarbonylation D. W. Theobald, 1982.
Organosilicon Synthesis
Geyer et al. (2015) explored the synthesis of organosilicon compounds starting from trimethoxypropylsilane, leading to the creation of C-functional and Si-functional compounds that contain Si-MOP, Si-DMOP, or Si-TMOP moieties. These compounds are versatile building blocks for synthesis, demonstrating the utility of bromo-cyclohexane derivatives in organosilicon chemistry M. Geyer et al., 2015.
Photochemical Reduction
Hombrecher and Margaretha (1982) studied the photochemical behavior of 2-Bromo-4,4-dimethyl-2-cyclohexenone, revealing insights into the photochemical reduction processes that could be applicable to derivatives of this compound. This work highlights the compound's potential in photochemistry and the synthesis of cyclohexenone derivatives H. Hombrecher & P. Margaretha, 1982.
Bromine Atom Complexes
Shoute and Neta (1990) investigated the formation of bromine atom complexes with bromoalkanes, including the reactivity of these complexes with organic reductants. This research provides insight into the reactivity and interaction of bromo-cyclohexane derivatives with bromine atoms, which is relevant for understanding the chemical behavior of this compound in various reactions L. Shoute & P. Neta, 1990.
Gas Hydrate Research
Nakamura et al. (2003) measured the four-phase coexistence curves for the structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane in the presence of methane, observing significant pressure reductions from the pure methane hydrate by forming structure-H hydrates. This study indicates the potential of this compound derivatives in gas hydrate research and applications Toshiyuki Nakamura et al., 2003.
Safety and Hazards
While specific safety and hazard information for 4-Bromo-1,1-dimethylcyclohexane is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1,1-dimethylcyclohexane is the cyclohexane ring structure in organic compounds . The bromine atom and the two methyl groups attached to the cyclohexane ring play a crucial role in its interactions .
Mode of Action
This compound interacts with its targets through a process known as conformational analysis . In this process, the compound’s bromine atom and methyl groups influence the spatial arrangement of atoms in the cyclohexane ring . This interaction results in changes to the compound’s physical and chemical properties .
Biochemical Pathways
The action of this compound affects the conformational stability of cyclohexane rings . This can influence various biochemical pathways, particularly those involving cyclohexane-containing compounds . The downstream effects of these changes can vary widely, depending on the specific biochemical pathway involved .
Pharmacokinetics
Like other similar organic compounds, factors such as its size, polarity, and the presence of the bromine atom and methyl groups can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the conformation and stability of cyclohexane rings . These changes can affect the function of cyclohexane-containing compounds at the molecular and cellular levels .
Action Environment
Environmental factors, such as temperature and pH, can influence the action, efficacy, and stability of this compound . For instance, changes in temperature can affect the compound’s conformational stability, while variations in pH can influence its ionization state .
Properties
IUPAC Name |
4-bromo-1,1-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)5-3-7(9)4-6-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCEHVBRSAZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-97-5 |
Source
|
Record name | 4-bromo-1,1-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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